2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide involves key intermediate steps that lead to the formation of novel heterocyclic compounds. One method includes treating 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide with acetylacetone to afford N-(4-oxopentan-2-ylidine) acetohydrazide derivatives. These derivatives are then used as intermediates for synthesizing a novel series of condensation and substituted derivatives of 2-(benzo[d]thiazol-2’-ylthio) acetohydrazide in good yields. The synthesized compounds are characterized by elemental analysis, 1H-NMR, 13C-NMR spectra, and X-ray crystallographic investigations, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Derivatives : 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide has been used as a key intermediate for synthesizing novel heterocyclic compounds, characterized by elemental analysis, NMR spectroscopy, and X-ray crystallography (Al-Omran & El-Khair, 2016).
Development of Antimicrobial Agents : This compound has been involved in the synthesis of Schiff base derivatives, which were then tested for their antibacterial activity, showcasing its potential in developing new antimicrobial agents (Al-Smaisim, Raauf, & Salman, 2010).
Anticancer Research
Anticancer Compound Synthesis : Studies have shown its use in synthesizing benzothiazole acylhydrazones, which were then evaluated for their anticancer properties. This highlights its role in the development of new anticancer agents (Osmaniye et al., 2018).
Evaluation Against Cancer Cell Lines : Derivatives of 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide have been tested against various cancer cell lines, including human lung adenocarcinoma and rat brain glioma, demonstrating significant anticancer activity and apoptosis induction (Osmaniye et al., 2018).
Anticonvulsant Research
- Anticonvulsant Activity : There has been research on synthesizing derivatives for anticonvulsant activity, with some compounds showing significant protection in mice against psychomotor seizures, indicating its potential in epilepsy treatment (Kumar et al., 2011).
Miscellaneous Applications
Synthesis of Thiazolidinones : This compound is involved in the synthesis of thiazolidinones, a class of compounds with various biological activities, including antibacterial and antifungal properties (Bhatt, Nimavat, & Vyas, 2013).
Neat Reaction Technology : It's used in neat reaction technology for synthesizing thiazolidinones, offering a more efficient and environmentally friendly method of synthesis (Desai, Raval, & Desai, 2006).
Safety And Hazards
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c10-12-8(13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERPICSYASCOGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293761 | |
Record name | 2-benzothiazol-2-ylthioacetylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide | |
CAS RN |
24044-91-5 | |
Record name | 24044-91-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzothiazol-2-ylthioacetylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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